molecular formula C22H23N5O4S B11329857 4-[5-amino-3-oxo-4-(4-oxo-3,4-dihydroquinazolin-2-yl)-2,3-dihydro-1H-pyrrol-1-yl]-N,N-diethylbenzenesulfonamide

4-[5-amino-3-oxo-4-(4-oxo-3,4-dihydroquinazolin-2-yl)-2,3-dihydro-1H-pyrrol-1-yl]-N,N-diethylbenzenesulfonamide

Cat. No.: B11329857
M. Wt: 453.5 g/mol
InChI Key: XMXIGGISKVDMOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[5-AMINO-3-OXO-4-(4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL)-2,3-DIHYDRO-1H-PYRROL-1-YL]-N,N-DIETHYLBENZENE-1-SULFONAMIDE is a complex organic compound that has garnered significant attention in the scientific community due to its unique structure and potential applications. This compound features a quinazoline moiety fused with a pyrrole ring, which is further substituted with an amino group and a sulfonamide group. The presence of these functional groups endows the compound with diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-AMINO-3-OXO-4-(4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL)-2,3-DIHYDRO-1H-PYRROL-1-YL]-N,N-DIETHYLBENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common approach is the condensation of 2-aminobenzamide with an appropriate aldehyde to form the quinazoline core. This intermediate is then subjected to cyclization with a suitable diketone to form the pyrrole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions such as temperature and pH, and purification techniques like recrystallization or chromatography. The scalability of the process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality .

Chemical Reactions Analysis

Types of Reactions

4-[5-AMINO-3-OXO-4-(4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL)-2,3-DIHYDRO-1H-PYRROL-1-YL]-N,N-DIETHYLBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[5-AMINO-3-OXO-4-(4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL)-2,3-DIHYDRO-1H-PYRROL-1-YL]-N,N-DIETHYLBENZENE-1-SULFONAMIDE has been extensively studied for its applications in:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The quinazoline and pyrrole moieties are crucial for this binding, as they interact with amino acid residues in the enzyme’s active site. This inhibition can disrupt critical biochemical pathways, leading to therapeutic effects such as anticancer activity .

Comparison with Similar Compounds

Similar Compounds

    Pemetrexed: A quinazoline-based anticancer drug.

    Methotrexate: Another quinazoline derivative used in cancer therapy.

    Sulfonamide antibiotics: Compounds with a sulfonamide group used to treat bacterial infections.

Uniqueness

What sets 4-[5-AMINO-3-OXO-4-(4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL)-2,3-DIHYDRO-1H-PYRROL-1-YL]-N,N-DIETHYLBENZENE-1-SULFONAMIDE apart is its unique combination of a quinazoline and pyrrole ring, along with the sulfonamide group. This unique structure provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C22H23N5O4S

Molecular Weight

453.5 g/mol

IUPAC Name

N,N-diethyl-4-[3-hydroxy-5-imino-4-(4-oxo-3H-quinazolin-2-yl)-2H-pyrrol-1-yl]benzenesulfonamide

InChI

InChI=1S/C22H23N5O4S/c1-3-26(4-2)32(30,31)15-11-9-14(10-12-15)27-13-18(28)19(20(27)23)21-24-17-8-6-5-7-16(17)22(29)25-21/h5-12,23,28H,3-4,13H2,1-2H3,(H,24,25,29)

InChI Key

XMXIGGISKVDMOC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)N2CC(=C(C2=N)C3=NC4=CC=CC=C4C(=O)N3)O

Origin of Product

United States

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